![molecular formula C21H25N3O3 B4142266 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide CAS No. 824945-98-4](/img/structure/B4142266.png)
2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide
Overview
Description
2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mechanism of Action
2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide acts as a competitive inhibitor of CaMKII by binding to the calmodulin-binding domain of the enzyme. This prevents calmodulin from binding to CaMKII, which in turn inhibits its activity. CaMKII is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory, making it an important target for scientific research.
Biochemical and Physiological Effects
Studies have shown that 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide can inhibit CaMKII activity in a dose-dependent manner, with higher doses resulting in greater inhibition. This has been shown to have a number of biochemical and physiological effects, including the inhibition of synaptic plasticity and the impairment of learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide in lab experiments is its high selectivity for CaMKII. This makes it a valuable tool for studying the role of CaMKII in various physiological processes. However, one limitation is that 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide can also inhibit other kinases, such as CaMKIV and myosin light chain kinase, at high concentrations.
Future Directions
There are several potential future directions for research involving 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide. One area of interest is the role of CaMKII in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the development of more selective inhibitors of CaMKII that do not inhibit other kinases at high concentrations. Finally, 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide could also be used to investigate the role of CaMKII in other physiological processes, such as muscle contraction and cell division.
Scientific Research Applications
2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to inhibit CaMKII activity in a dose-dependent manner, making it a valuable tool for studying the role of CaMKII in various physiological processes. 2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide has also been used to investigate the effects of CaMKII inhibition on synaptic plasticity, learning, and memory.
properties
IUPAC Name |
2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-23(17-11-7-4-8-12-17)21(25)19-15-18(24(26)27)13-14-20(19)22-16-9-5-3-6-10-16/h4,7-8,11-16,22H,2-3,5-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKLOBHEKLMWND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213834 | |
Record name | 2-(Cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide | |
CAS RN |
824945-98-4 | |
Record name | 2-(Cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824945-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Cyclohexylamino)-N-ethyl-5-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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